molecular formula C3H8ClN3 B2798122 4,5-dihydro-1H-pyrazol-3-amine hydrochloride CAS No. 82845-80-5

4,5-dihydro-1H-pyrazol-3-amine hydrochloride

Cat. No.: B2798122
CAS No.: 82845-80-5
M. Wt: 121.57
InChI Key: OHZJHSVVHGSWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound featuring a pyrazole ring with an amine group at the 3-position and a hydrochloride salt. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-1H-pyrazol-3-amine hydrochloride typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring . The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as vitamin B1 have been explored for their green chemistry benefits, offering metal-free and reusable catalytic systems .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or carbon atoms of the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, often involving solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions include substituted pyrazoles, which can exhibit diverse biological activities and serve as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 4,5-dihydro-1H-pyrazol-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-ligand interactions, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for targeted synthesis and biological studies .

Properties

IUPAC Name

4,5-dihydro-1H-pyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3.ClH/c4-3-1-2-5-6-3;/h5H,1-2H2,(H2,4,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZJHSVVHGSWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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